molecular formula C5H10N2S B2594175 1-Cyclopropyl-3-methylthiourea CAS No. 59814-63-0

1-Cyclopropyl-3-methylthiourea

Cat. No.: B2594175
CAS No.: 59814-63-0
M. Wt: 130.21
InChI Key: GEDKEHNTDWYCGQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-methylthiourea is an organic compound with the molecular formula C₅H₁₀N₂S. It is a thiourea derivative, characterized by the presence of a cyclopropyl group and a methyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-methylthiourea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with methyl isothiocyanate. The reaction typically occurs in a solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-methylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclopropylmethylamine derivatives.

    Substitution: Substituted thioureas

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3-methylthiourea exerts its effects involves the inhibition of specific enzymes. For instance, it has been shown to inhibit glutamate dehydrogenase, thereby regulating glutamate levels in the brain. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of glutamate to α-ketoglutarate .

Comparison with Similar Compounds

  • 1-Cyclopropyl-3-ethylthiourea
  • 1-Cyclopropyl-3-phenylthiourea
  • 1-Cyclopropyl-3-isopropylthiourea

Comparison: 1-Cyclopropyl-3-methylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potency in enzyme inhibition. For example, the methyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-cyclopropyl-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-6-5(8)7-4-2-3-4/h4H,2-3H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDKEHNTDWYCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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